2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one
Description
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-ethyl-4,6-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C12H14O2/c1-4-9-12(13)11-8(3)5-7(2)6-10(11)14-9/h5-6,9H,4H2,1-3H3 |
InChI Key |
DWURIQHGZTXLPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2=C(C=C(C=C2O1)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenolic Ketones
One common synthetic route involves the acid-catalyzed cyclization of 2-ethylphenol derivatives with methylated ketones such as 3,5-dimethyl-2-butanone. Under strong acid catalysis (e.g., sulfuric acid or Lewis acids), the ketone and phenol undergo electrophilic aromatic substitution followed by intramolecular cyclization to form the dihydrobenzofuranone ring. Refluxing the reaction mixture for several hours ensures complete conversion to the target compound.
Multi-Step Functionalization Approach
Another method includes a multi-step sequence:
- Formation of the dihydrobenzofuran core by acid-catalyzed cyclization of phenolic ketones.
- Alkylation at the 2-position using ethyl halides under basic conditions to introduce the ethyl substituent.
- Methylation at the 4- and 6-positions through nucleophilic substitution or Friedel-Crafts alkylation to install methyl groups on the aromatic ring.
This approach allows precise control over substitution patterns and is adaptable for synthesizing structurally related benzofuran derivatives.
One-Pot Heteroannulation Methods (Related Benzofuran Synthesis)
Recent advances in benzofuran synthesis utilize one-pot heteroannulation reactions involving benzoquinones and substituted cyclohexenones in mixed solvent systems such as toluene/acetic acid. Although these methods are more general for benzofuran derivatives, they provide insight into efficient synthesis strategies that could be adapted for 2-ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one.
Industrial Production Techniques
In industrial settings, continuous flow reactors improve reaction control, scalability, and yield. Catalysts such as Lewis acids or transition metal complexes are employed to enhance reaction rates and selectivity. Purification is typically achieved by distillation or recrystallization to obtain high-purity products suitable for research or commercial use.
| Preparation Method | Key Reagents | Catalyst/Conditions | Reaction Time | Notes |
|---|---|---|---|---|
| Acid-catalyzed cyclization | 2-Ethylphenol, 3,5-dimethyl-2-butanone | Strong acid (H2SO4, Lewis acids) | Several hours reflux | Requires careful temperature control |
| Multi-step alkylation/methylation | Ethyl halides, methylating agents | Basic conditions for alkylation | Variable | Sequential reactions needed |
| One-pot heteroannulation (related) | Benzoquinones, substituted cyclohexenones | Toluene/AcOH solvent, mild heating | Few hours | Efficient for benzofuran cores |
| Industrial continuous flow | Same as above | Flow reactor, catalysts | Optimized for scale | Enhanced yield and purity |
The synthesized compound’s structure is confirmed by a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): ^1H NMR identifies characteristic signals for dihydrofuran ring protons (δ 2.5–3.5 ppm) and ethyl/methyl substituents (δ 1.0–1.5 ppm). ^13C NMR and DEPT experiments confirm carbon environments.
- Infrared Spectroscopy (IR): The carbonyl group shows a strong absorption band near 1700 cm⁻¹.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- X-ray Crystallography: Provides definitive stereochemical and positional confirmation of substituents on the benzofuran ring.
The preparation of 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one is well-established through acid-catalyzed cyclization of substituted phenolic ketones and multi-step functionalization involving alkylation and methylation. Industrial methods optimize these reactions using continuous flow and catalytic systems to enhance yield and purity. Structural confirmation relies on comprehensive spectroscopic and crystallographic techniques. These methods provide a robust framework for producing this compound for research and potential applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzofuran ring.
Scientific Research Applications
2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one (CAS 20895-43-6)
- Molecular Formula : C10H10O2
- Molecular Weight : 162.19 g/mol
- Structural Differences : The methyl groups are positioned at C5 and C6 , compared to C4 and C6 in the target compound. This positional isomerism reduces symmetry and may alter crystal packing behavior (relevant for applications in crystallography, e.g., SHELX-based refinements; see ).
7-tert-Butyl-2,3-dihydro-1-benzofuran-3-one (CAS 1156601-57-8)
- Molecular Formula : C12H16O
- Molecular Weight : 176.26 g/mol (calculated; lists a different formula, possibly due to a typo)
- Structural Differences : A bulky tert-butyl group at C7 contrasts with the ethyl and methyl substituents in the target compound.
- Functional Implications : Increased steric bulk at C7 may hinder interactions in catalytic or biological systems, reducing binding affinity compared to smaller substituents.
2-[4,6-Dihydroxy-2-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (CAS 161099-38-3)
- Molecular Formula : C20H20O6
- Molecular Weight : 356.37 g/mol
- Structural Differences : Features hydroxyl and methoxy groups on the aromatic ring and a prenyl (3-methylbut-2-en-1-yl) side chain.
- Functional Implications : Hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, making this derivative more suitable for aqueous-phase applications compared to the hydrophobic ethyl/methyl-substituted target compound.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one | Not provided | C12H14O2 | 190.24 (inferred) | Ethyl (C2), methyl (C4, C6) |
| 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one | 20895-43-6 | C10H10O2 | 162.19 | Methyl (C5, C6) |
| 7-tert-Butyl-2,3-dihydro-1-benzofuran-3-one | 1156601-57-8 | C12H16O | 176.26 | tert-Butyl (C7) |
| 2-[4,6-Dihydroxy-...-benzofuran-3-one | 161099-38-3 | C20H20O6 | 356.37 | Hydroxyl, methoxy, prenyl |
Research Findings and Implications
- Steric and Electronic Effects : Ethyl and methyl groups in the target compound likely enhance lipophilicity, making it more suitable for lipid-soluble applications (e.g., fragrance or pharmaceutical intermediates) compared to hydroxylated analogs .
- Biological Activity : While highlights antibacterial activity in a dimethylpyrazine-Cu complex, similar substituent-driven effects (e.g., methyl groups) suggest the target compound or its analogs could be explored for antimicrobial properties.
- Crystallography : The SHELX system () is widely used for small-molecule refinement; structural comparisons of these compounds could benefit from crystallographic data to correlate substituent positions with packing efficiency.
Biological Activity
2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-tumor, and antiviral properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula of 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one is , with a molecular weight of approximately 190.24 g/mol. The presence of ethyl and dimethyl substituents at specific positions on the benzofuran structure contributes to its unique chemical properties and potential biological activities.
Antimicrobial Activity
Research indicates that compounds similar to 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been shown to possess activity against various pathogens:
- Study Findings : A series of benzofuran derivatives demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .
| Compound Name | Activity Type | MIC (μg/mL) |
|---|---|---|
| Compound 3 | Antimycobacterial | 8 |
| Compound 4 | Antifungal | 2 |
Anti-Tumor Activity
The compound may also exhibit anti-tumor properties. In studies involving various cancer cell lines, benzofuran derivatives have shown inhibition of cell proliferation:
- Case Study : A recent investigation revealed that specific benzofuran derivatives inhibited the proliferation of breast cancer cells (MDA-MB-231) with an IC50 value of μM . This suggests a potential therapeutic application in cancer treatment.
Antiviral Properties
Emerging evidence suggests that compounds within this class may possess antiviral activity:
- Research Insights : In vitro studies have indicated that certain benzofuran derivatives can inhibit viral replication in models infected with influenza A virus .
The biological activities of 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one are likely linked to its interaction with specific molecular targets. These interactions may involve enzyme inhibition and receptor modulation, which are critical for various disease processes.
Comparative Analysis with Similar Compounds
A comparison of various benzofuran derivatives highlights the unique features of 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 5-Methylbenzofuran | C10H10O | Methyl substitution at the 5-position |
| 7-Hydroxybenzofuran | C10H10O | Hydroxyl group enhancing solubility |
| 2-Ethyl-4,6-dimethyl... | C12H14O2 | Ethyl and dimethyl substitutions enhancing biological activity |
This table illustrates how the unique combination of substituents in 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one may confer distinct chemical reactivity and biological properties compared to its analogs.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one?
- Answer : The synthesis typically involves cyclization reactions or alkylation of pre-functionalized benzofuran precursors. For example, esterification or Friedel-Crafts acylation can introduce substituents like ethyl and methyl groups. A multi-step approach may include:
Formation of the dihydrobenzofuran core via acid-catalyzed cyclization of phenolic ketones.
Alkylation at the 2-position using ethyl halides under basic conditions.
Methylation at the 4- and 6-positions via nucleophilic substitution.
Similar strategies are employed for structurally related benzofuran derivatives, as seen in ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran synthesis .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Answer : A combination of NMR (¹H, ¹³C, DEPT), IR, and mass spectrometry is essential. Key steps include:
- ¹H NMR : Identify diastereotopic protons in the 2,3-dihydrofuran ring (δ 2.5–3.5 ppm) and ethyl/methyl substituents (δ 1.0–1.5 ppm).
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for (2E)-benzofuran analogs with dihydroxy groups .
- IR : Validate the carbonyl group (C=O stretch at ~1700 cm⁻¹).
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Answer : Reverse-phase HPLC with UV/Vis or MS detection is preferred. Use a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% formic acid. Calibration curves should span 0.1–100 µg/mL, with LOD/LOQ validated per ICH guidelines. This aligns with protocols for detecting benzophenones and parabens in analytical chemistry studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the carbonyl oxygen and methyl-substituted carbons may show higher reactivity. Such approaches are validated in studies on dihydrobenzofuran derivatives .
Q. What experimental designs address contradictions in spectroscopic data (e.g., conflicting NMR assignments)?
- Answer : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For diastereomeric mixtures, chiral chromatography or derivatization with Mosher’s acid can clarify stereochemistry. Comparative analysis with structurally validated analogs (e.g., 5-acetyl-2,3-dihydrobenzofuran ) helps confirm assignments.
Q. How do substituents (ethyl/methyl groups) influence the compound’s stability under oxidative conditions?
- Answer : Perform accelerated stability studies in H₂O₂ or UV light. Monitor degradation via LC-MS and identify products (e.g., quinones or ring-opened derivatives). Methyl groups at 4/6 positions enhance steric hindrance, slowing oxidation compared to unsubstituted analogs, as observed in benzofuran-based pharmaceuticals .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
